4-(2,3-Epoxypropoxy)carbazole
Overview
Description
The compound “4-(oxiran-2-ylmethoxy)-9H-carbazole” is an organic compound that contains a carbazole group and an oxirane (also known as an epoxide) group. Carbazoles are tricyclic aromatic compounds that consist of two benzene rings fused onto a pyrrole (a five-membered ring with one nitrogen atom). The oxirane group is a three-membered ring containing two carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carbazole and oxirane groups. The carbazole group is a planar, aromatic system, which could contribute to the compound’s potential for pi-pi interactions. The oxirane group is highly reactive due to the ring strain of the three-membered ring .Chemical Reactions Analysis
The oxirane group in the compound is highly reactive and can undergo ring-opening reactions with various nucleophiles. This could include reactions with amines, alcohols, thiols, and carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present in the molecule. Carbazoles generally have high thermal stability and good oxidation resistance .Scientific Research Applications
Polymerization Initiators : "4-(oxiran-2-ylmethoxy)-9H-carbazole" is involved in the cationic ring-opening polymerization of epoxy monomers containing a carbazole moiety. Triphenyl carbenium salts are used as thermal- and photolatent initiators for this process, which results in oligomers with degrees of polymerization ranging from 4 to 22. The efficiency of polymerization is influenced by the anion of the photoinitiator and the duration of polymerization (Lazauskaitė, Daškevičienė, Getautis, & Gražulevičius, 2009).
Luminescent Materials : The compound is used to create carbazolyl-containing polyethers with significant photoluminescent properties, particularly exhibiting deep blue photoluminescence. The luminescence intensity is dependent on the polymer concentration in solvents like tetrahydrofuran (Pisarski et al., 2008).
Crystallography Studies : The structural analysis of similar compounds, such as 4-(oxiran-2-ylmethoxy) benzoic acid, has been conducted, providing insight into the crystal structures and potential applications in materials science (Obreza & Perdih, 2012).
Synthesis of Chalcones : "4-(oxiran-2-ylmethoxy)-9H-carbazole" is a starting material in the synthesis of a series of carbazonyloxy-based chalcones. These compounds are characterized using various spectroscopic techniques, indicating potential applications in the synthesis of novel organic compounds (Malani & Dholakiya, 2013).
Organic Electronics : Derivatives of the compound are synthesized for use in organic light-emitting diodes (OLEDs), demonstrating applications in electronic device manufacturing and materials science (Guan et al., 2006).
Genotoxic Impurity Analysis : The compound is identified as a potential genotoxic impurity in drug substances like Carvedilol, and its quantification is essential for ensuring drug safety (Rao et al., 2010).
Electrophotographic Materials : The compound is used in the synthesis of co-oligomers with applications in electrophotography, demonstrating its relevance in imaging and printing technologies (Maẑeika et al., 1994).
Photopolymerization Reactivity Studies : Research on the reactivity of similar compounds in cationic photopolymerization processes is conducted, providing insights into their potential use in advanced manufacturing and materials science (Šakalytė et al., 2009).
Biological Evaluation for Alzheimer’s Treatment : Carbazole-coumarin hybrids, derived from the compound, exhibit significant acetylcholinesterase inhibitory activities, suggesting potential applications in Alzheimer’s disease treatment (Shi et al., 2020).
Cytotoxic and Antiplatelet Activities : Derivatives of the compound are investigated for their cytotoxic and antiplatelet activities, highlighting its potential in pharmacological and medical applications (Wang et al., 2004).
Safety and Hazards
Future Directions
Future research could explore the potential biological activities of this compound, given the known activities of carbazole derivatives. Additionally, studies could investigate the reactivity of the oxirane group and the potential for using this compound as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary target of 4-(2,3-Epoxypropoxy)carbazole is the benzodiazepine receptor . This receptor plays a crucial role in the nervous system, influencing neurotransmitter release and neuronal excitability.
Mode of Action
This compound interacts with its target by binding to the benzodiazepine receptor . This binding blocks neurotransmitter release, thereby modulating neuronal activity .
Biochemical Pathways
Its interaction with the benzodiazepine receptor suggests it may influence pathways related toneurotransmitter release and neuronal excitability .
Result of Action
The binding of this compound to the benzodiazepine receptor leads to a blockage of neurotransmitter release . This action has shown potential for treating conditions like Alzheimer’s disease and cancer . The enantiomer of this molecule has also demonstrated anti-tumor effects in mice with breast cancer .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of antihypertensive drugs
Cellular Effects
It has been suggested that this compound has potential for treating Alzheimer’s disease, cancer, and other ailments . It is known to bind to the benzodiazepine receptor and block neurotransmitter release .
Molecular Mechanism
It is known to bind to the benzodiazepine receptor
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKIGRDISDRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306928 | |
Record name | 4-(2,3-Epoxypropoxy)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51997-51-4 | |
Record name | 4-(2,3-Epoxypropoxy)carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51997-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxiranylmethoxy-9H-carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,3-Epoxypropoxy)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Oxiran-2-ylmethoxy)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OXIRANYLMETHOXY-9H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4N43V2E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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